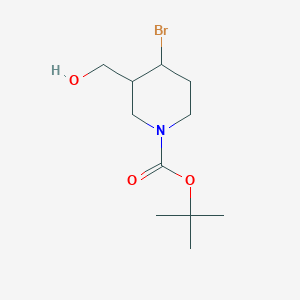

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound used in the pharmaceutical industry. It has been developed in R&D and is used in the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole and used simple reagents .Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is C11H21NO3 . The structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved several steps, including formylation, reduction, protection, and olefination .Aplicaciones Científicas De Investigación

PROTAC Development for Targeted Protein Degradation

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs trigger its ubiquitination and subsequent proteasomal degradation. This approach holds promise for treating diseases associated with dysregulated protein levels .

Mycobacterium tuberculosis Survival Mechanism

In the context of tuberculosis (TB), tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate plays a crucial role. Mycobacterium tuberculosis (Mtb), the causative agent of TB, thrives within hypoxic conditions in infected granulomas. This compound is involved in generating proton motive force, which is essential for ATP production and other vital functions in Mtb. Understanding this survival mechanism could inform new strategies for combating TB .

Intermediate in Crizotinib Synthesis

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: serves as an important intermediate in the synthesis of biologically active compounds. Notably, it contributes to the production of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. The compound’s unique structure makes it a valuable building block for drug development .

Prenyl Indole Derivatives Synthesis

The TBS-protected enyne side chain of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a key feature. Through Horner–Wadsworth–Emmons olefination, this compound can be transformed into prenyl indole derivatives. These derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, they resemble natural products like Indiacen A and Indiacen B .

Chemical Biology and Medicinal Chemistry Research

Researchers explore the reactivity and functionalization of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the context of chemical biology and medicinal chemistry. Its unique structural motifs offer opportunities for designing novel molecules with specific biological activities. Investigating its interactions with enzymes, receptors, and cellular pathways may lead to therapeutic breakthroughs .

Synthetic Methodology Development

The synthesis of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate itself involves several steps, including Vilsmeier formylation, reduction, and TBS protection. Researchers continue to refine and optimize these synthetic methodologies, contributing to the broader field of organic chemistry. Understanding the reactivity patterns of this compound aids in developing efficient and sustainable synthetic routes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that has been used in the synthesis of various pharmaceuticals Similar compounds have been used in the development of targeted protein degradation via the protac (proteolysis targeting chimeras) approach .

Mode of Action

It is known that similar compounds can act as linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . This pathway plays a significant role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been improved significantly .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result would be the degradation of the target protein, potentially leading to therapeutic effects depending on the role of the target protein .

Propiedades

IUPAC Name |

tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZKEHPKDIJIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)

![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)